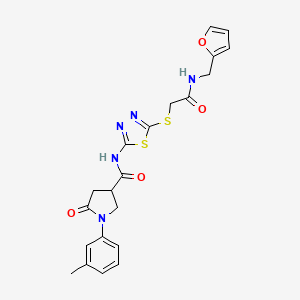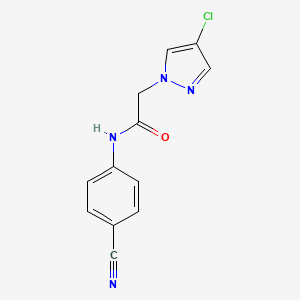![molecular formula C19H20N2O3 B2648731 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione CAS No. 1005096-78-5](/img/structure/B2648731.png)
2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione” is a chemical substance with the CAS No. 1005096-78-5 . It has a molecular weight of 324.38 and a molecular formula of C19H20N2O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Toxicological Assessments
Scientific research involving the compound 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione is extensive, covering various pharmacological and toxicological aspects. For instance, a study aimed at understanding the morbidity among personnel exposed to vinclozolin, a related compound, revealed no evidence of health effects induced by the substance, especially no antiandrogenic effects among employees with potential long-term exposure (Zober et al., 1995). Furthermore, research has been conducted to explore the metabolic pathways and potential for false-positive drug test results associated with the antispasmodic drug mebeverine, which is structurally related and involves metabolites that are N-substituted ethylamphetamine derivatives (Kraemer et al., 2001).
Biochemical and Molecular Studies
Extensive biochemical and molecular studies have been conducted on related compounds, offering insights into their metabolism and potential implications for human health. Research on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, has revealed that human exposure to these compounds might differ significantly from that in rodent models, suggesting that humans may have more bioactivation and less detoxification of these compounds compared to rodents (Turteltaub et al., 1999). Moreover, a study on nitisinone (NTBC) highlighted its potential as a treatment for disorders of tyrosine metabolism, given its safety and effectiveness as an herbicide and for treating hereditary tyrosinaemia type 1 (HT-1) (Lock et al., 2014).
Clinical and Pharmacokinetic Research
Clinical trials and pharmacokinetic studies form an integral part of the research on related compounds. For instance, TZT-1027, a cytotoxic dolastatin 10 derivative, was investigated in a phase I study to determine its dose-limiting toxicities and maximum tolerated dose when given to patients with advanced solid tumors. The study concluded that TZT-1027's dose-limiting toxicities were neutropenia and infusion arm pain, establishing a recommended dose for phase II studies (de Jonge et al., 2005).
Eigenschaften
IUPAC Name |
4-[(2-methoxyanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-5-3-2-4-14(15)20-9-21-18(22)16-10-6-7-11(13-8-12(10)13)17(16)19(21)23/h2-7,10-13,16-17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZVIOTMMYCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)
![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)

![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2648661.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)


